2,2,2-Trifluoro-2',4',6'-trimethylacetophenone
Overview
Description
2,2,2-Trifluoro-2’,4’,6’-trimethylacetophenone is a chemical compound used for organic synthesis . It has a linear formula of (CH3)3C6H2COCF3 and a molecular weight of 216.20 .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-2’,4’,6’-trimethylacetophenone is represented by the linear formula (CH3)3C6H2COCF3 . This indicates that the molecule consists of a benzene ring substituted with three methyl groups and a trifluoroacetyl group.Physical And Chemical Properties Analysis
2,2,2-Trifluoro-2’,4’,6’-trimethylacetophenone is a liquid at room temperature with a density of 1.136 g/mL at 25 °C . It has a refractive index of 1.456 and boils at 70-80 °C at 20 mmHg .Scientific Research Applications
Synthesis of Chromanones and Chromenes
- Condensation Reactions : 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone is used in condensation reactions with nitriles of polyhalogenated carboxylic acids and benzonitrile. This results in the formation of chromanones, a class of organic compounds with potential pharmaceutical applications (Sosnovskikh, 1998).
- Nucleophilic Trifluoromethylation : The compound is involved in regioselective nucleophilic 1,4-trifluoromethylation of polyfluoroalkylchromones, leading to the synthesis of fluorinated analogs of natural chromanones and chromenes (Sosnovskikh et al., 2003).
Synthesis of Fluorinated Compounds
- Reactions with Trimethylsilyl Cyanide : In the presence of a tertiary amine catalyst, 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone reacts with trimethylsilyl cyanide, resulting in Michael-like 1,4-conjugate hydrocyanation adducts. These adducts are used to synthesize new trifluoromethylated analogues of 4,5-dihydroorotic acid and their esters (Sukach et al., 2015).
Polymer Chemistry Applications
- Synthesis of Fluorinated Monomers : The compound is used in the synthesis of novel ‘3F’ fluorinated diamine monomers, which are precursors for amorphous and semicrystalline polyimides. These polyimides exhibit high thermal stability and solvent resistance, making them useful in high-performance materials (Brink et al., 1994).
Medicinal Chemistry Applications
- Inhibition of Acetylcholinesterase : m-(N,N,N'-Trimethylammonio)trifluoroacetophenone, a derivative of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone, has been identified as a potent inhibitor of acetylcholinesterases. This property is significant in the context of treating diseases like Alzheimer's (Nair et al., 1993).
Analytical Chemistry Applications
- Electron-Capture Detection : Derivatives of 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone are used in electron-capture detection methods, particularly for tertiary aromatic amines. This application is crucial in analytical chemistry for sensitive and selective detection (Walle, 1975).
Safety And Hazards
2,2,2-Trifluoro-2’,4’,6’-trimethylacetophenone is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its vapors, mist, or gas, and to use it only in well-ventilated areas . Contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn .
properties
IUPAC Name |
2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-6-4-7(2)9(8(3)5-6)10(15)11(12,13)14/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINRTVDNUHIWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334380 | |
Record name | 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-2',4',6'-trimethylacetophenone | |
CAS RN |
313-56-4 | |
Record name | 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoro-2',4',6'-trimethylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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